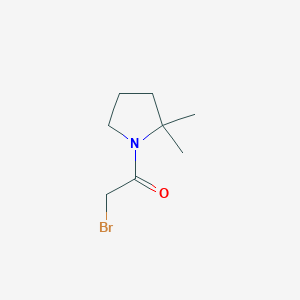
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C8H14BrNO. It is a brominated ethanone derivative, characterized by the presence of a pyrrolidine ring substituted with two methyl groups. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone typically involves the bromination of a suitable precursor. One common method is the reaction of 2,2-dimethylpyrrolidine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The reaction mixture is then quenched with an aqueous solution of sodium sulfite and sodium bicarbonate to neutralize any excess bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Carboxylic acids or esters.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group in the ethanone moiety can participate in various chemical transformations, including oxidation and reduction. These reactions are mediated by specific molecular targets and pathways, depending on the nature of the reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a pyrrole ring instead of a pyrrolidine ring.
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone: Contains a piperidine ring and a phenyl group.
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Features a benzo[d][1,3]dioxin ring.
Uniqueness
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is unique due to the presence of the 2,2-dimethylpyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H14BrNO |
|---|---|
Peso molecular |
220.11 g/mol |
Nombre IUPAC |
2-bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)4-3-5-10(8)7(11)6-9/h3-6H2,1-2H3 |
Clave InChI |
HGIHRUWQRAAJEI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1C(=O)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


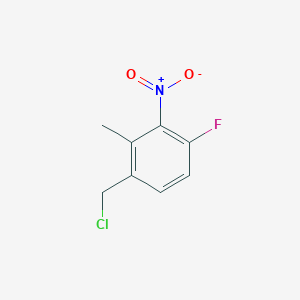

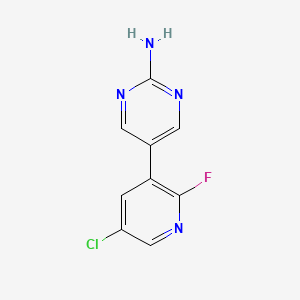
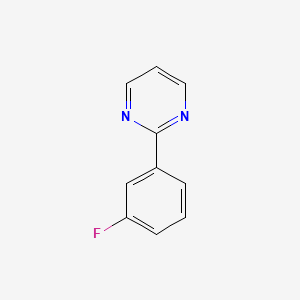
![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)

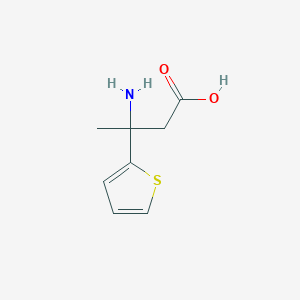
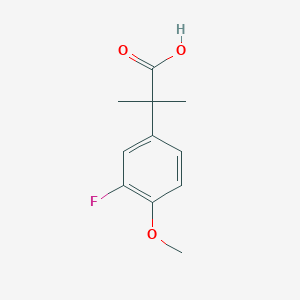


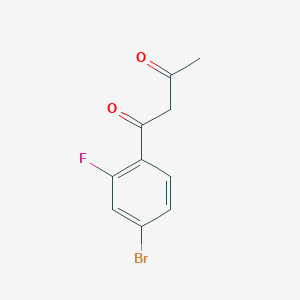
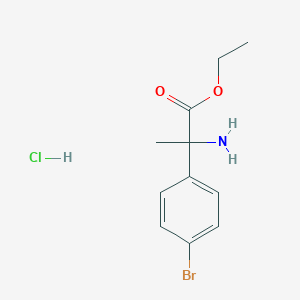

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
